molecular formula C10H13N5O2 B11731542 3-(6-amino-9H-purin-9-yl)propyl acetate

3-(6-amino-9H-purin-9-yl)propyl acetate

Cat. No.: B11731542
M. Wt: 235.24 g/mol
InChI Key: UMQCBOPIPHSVMU-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)propyl acetate, with the CAS Registry Number 5845-42-1, is a chemical compound of interest in biochemical and pharmacological research. This molecule features a purine core structure, specifically a 6-aminopurine (adenine) base, which is linked to a propyl acetate chain. The molecular formula for this compound is C 10 H 13 N 5 O 2 , and it has a molecular weight of 235.24 g/mol . As a purine analogue, this compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry. Researchers may explore its potential in the design and development of novel nucleoside-like compounds. These analogues are crucial tools for studying various cellular processes, as purines play fundamental roles in biology, including being the core components of DNA and RNA nucleobases, and serving as signaling molecules (e.g., adenosine). The structural modification, incorporating an acetate ester, may influence the compound's properties, such as its lipophilicity and cell membrane permeability, making it a subject of interest in prodrug research. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)propyl acetate

InChI

InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)

InChI Key

UMQCBOPIPHSVMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Future Research Directions and Translational Outlook

Summary of Key Contributions to the Field of Purine (B94841) Chemistry

While 3-(6-amino-9H-purin-9-yl)propyl acetate (B1210297) itself is not a widely studied compound, its structural framework as an N9-substituted adenine (B156593) analog places it within a class of molecules that have significantly contributed to our understanding of purine chemistry and its applications. The development of synthetic methodologies for regioselective N9-alkylation has been a key advancement, enabling the creation of vast libraries of these compounds for biological screening.

Broader Implications for Fundamental Research in Chemical Biology and Material Science

The study of N9-substituted adenine analogs has profound implications for chemical biology, providing tools to probe the function of enzymes and receptors that interact with purines. In material science, the exploration of purine derivatives for optical and self-assembling materials is a growing field with the potential for novel technological applications. rtu.lv

Remaining Challenges and Promising Future Prospects for N9-Substituted Adenine Analogs

Key challenges in the field include achieving greater selectivity for biological targets to minimize off-target effects and improving the pharmacokinetic properties of these compounds. Future prospects lie in the rational design of novel N9-substituted adenine analogs with enhanced therapeutic efficacy and the development of new materials with tailored optical and electronic properties. The continued exploration of the chemical space around the N9 position of adenine is expected to yield new and valuable molecules for a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-amino-9H-purin-9-yl)propyl acetate?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the N9 position of the purine ring. A common approach is reacting 6-aminopurine derivatives with 3-bromopropyl acetate in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to deprotonate the purine and facilitate alkylation . Advanced methods include decarboxylative alkylation, where ruthenium catalysts (e.g., Ru(dtbbpy)₃₂) enable coupling between carboxylic acid derivatives and purines under mild conditions (DCE/HFIP solvent system) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use tandem analytical techniques:

  • HPLC with UV detection (λ = 260 nm for purine absorbance) to assess purity (>95%).
  • NMR spectroscopy : ¹H NMR to confirm propyl acetate linkage (δ ~4.1 ppm for acetate methyl, δ ~4.3 ppm for CH₂-O) and ¹³C NMR to verify purine ring substitution (C6-amino resonance at ~155 ppm) .
  • HRMS for molecular ion validation (e.g., [M+H]+ calculated for C₁₁H₁₄N₅O₂: 248.1140) .

Q. What are the primary biological targets for 6-aminopurine derivatives like this compound?

  • Methodological Answer : 6-Aminopurines often target nucleotide-binding enzymes (e.g., kinases, ATPases) due to structural mimicry of adenine. In vitro assays include:

  • Enzyme inhibition studies : Measure IC₅₀ values using fluorescence-based ATPase assays (e.g., malachite green phosphate detection) .
  • Cellular uptake assays : Radiolabeled (³H) analogs or LC-MS quantification in cell lysates to assess membrane permeability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during N9-alkylation of purines?

  • Methodological Answer : Regioselectivity depends on:

  • Base strength : Strong bases (e.g., NaH) favor N9 alkylation, while weaker bases (K₂CO₃) may lead to competing N7 substitution.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N9 attack .
  • Catalysts : Photoredox catalysts (e.g., Ru complexes) enable radical-mediated pathways for selective C–N bond formation .

Q. What analytical strategies differentiate tautomeric forms of 6-aminopurine derivatives?

  • Methodological Answer : Tautomerism between amino (NH₂) and imino (NH) forms can be resolved via:

  • Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ to detect equilibrium shifts.
  • X-ray crystallography : Bond length analysis (C6–N distances <1.34 Å confirm amino tautomer) .
  • IR spectroscopy : NH stretching vibrations (~3400 cm⁻¹) vs. C=N (~1650 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize the propyl acetate moiety?

  • Methodological Answer : Systematic modifications include:

  • Ester hydrolysis : Replace acetate with carboxylic acid (3-(6-amino-9H-purin-9-yl)propionic acid) to assess polarity effects on binding .
  • Chain length variation : Synthesize butyl or pentyl analogs to evaluate hydrophobic interactions with enzyme pockets .
  • Isosteric replacements : Substitute acetate with trifluoroacetate or pivalate to study steric/electronic impacts .

Q. What are the stability challenges under physiological conditions, and how are they addressed?

  • Methodological Answer :

  • pH-dependent degradation : Use accelerated stability testing (40°C, 75% RH) with LC-MS to identify hydrolysis products (e.g., propionic acid derivatives at pH >7) .
  • Light sensitivity : Store lyophilized samples in amber vials under argon.
  • Formulation strategies : Encapsulate in liposomes or cyclodextrins to enhance shelf life .

Q. How are enzymatic binding affinities quantified for this compound?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., adenosine kinase) on sensor chips; measure real-time association/dissociation rates (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry .
  • Molecular docking : Compare computed binding energies (AutoDock Vina) with experimental IC₅₀ values to validate SAR models .

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